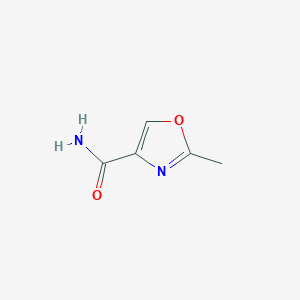![molecular formula C12H10ClNO3S B2975901 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 187998-93-2](/img/structure/B2975901.png)
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as 2-[(4-chlorophenoxy)methyl]benzoic acid and 2-methyl-4-chlorophenoxyacetic acid , are known. These compounds are typically used in research and have various applications, including use as herbicides .
Synthesis Analysis
While specific synthesis methods for “2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid” are not available, similar compounds are often synthesized through various chemical reactions .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, 2-methyl-4-chlorophenoxyacetic acid is known to react as a weak acid to neutralize bases .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. For example, 2-methyl-4-chlorophenoxyacetic acid has a melting point of 114-118 °C and is practically insoluble in water .Applications De Recherche Scientifique
Theoretical and Computational Studies
A theoretical study focused on the intramolecular hydrogen bonds in thiazole derivatives, including those similar to the compound , using all-electron calculations. This research provides insight into the structural and electronic properties of thiazoles, which is crucial for understanding their reactivity and potential applications in various chemical processes (Castro et al., 2007).
Polymer Synthesis
Research into thermotropic polyesters based on similar thiazole derivatives highlights the potential of these compounds in creating new materials with specific thermal and optical properties. Such materials could have applications in electronics, packaging, and as part of composite materials (Kricheldorf & Thomsen, 1992).
Synthesis Techniques
The synthesis of 2-substituted 2-thiazolines, including derivatives similar to the compound , demonstrates the versatility of thiazoles as building blocks in organic synthesis. These methodologies could be useful in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and other applications (Suzuki & Izawa, 1976).
Metal-Organic Frameworks (MOFs)
A study on thiophene-based MOFs using a similar dicarboxylic acid reveals the potential of these structures in environmental and sensing applications. The MOFs demonstrated efficient luminescent sensing for various contaminants, suggesting that thiazole derivatives could contribute to the development of new sensor materials (Zhao et al., 2017).
Antimicrobial Agents
The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from a similar precursor, demonstrated potential as antimicrobial agents. This suggests that modifications of the compound could lead to new antimicrobial compounds (Siddiqui et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .
Mode of Action
The mode of action of this compound is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound mimics the action of these hormones, disrupting the normal growth patterns of the target plants .
Biochemical Pathways
It is known that the compound interferes with the normal function of auxins, leading to abnormal growth and eventually death of the target plants .
Pharmacokinetics
It is known that the compound is adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes . The maximum adsorption capacity is 300.3 mg g−1 at 25 °C .
Result of Action
The result of the action of this compound is the death of the target plants. By mimicking the action of auxins, the compound disrupts the normal growth patterns of the plants, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products . Additionally, the pH value and ionic strength can also affect the adsorption of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJAYARWCGSCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)


![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)


![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)


![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)